molecular formula C17H22N2O2S B4734520 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine

Cat. No. B4734520
M. Wt: 318.4 g/mol
InChI Key: DOAKURXURYGXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine, also known as EMD 68843, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 is not fully understood, but it is known to act as an inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 can increase the levels of cAMP and cGMP, which can have various physiological effects.
Biochemical and Physiological Effects
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 has been shown to have various biochemical and physiological effects, including increasing the levels of cAMP and cGMP, reducing inflammation, and improving cognitive function. Additionally, it has been found to have cardioprotective effects and can reduce the risk of ischemic heart disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. Additionally, it has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 is its limited availability, which can make it difficult to perform large-scale experiments.

Future Directions

There are several future directions for research on 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 and its potential therapeutic applications. Finally, research is needed to develop more efficient synthesis methods for 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 to increase its availability for scientific research.

Scientific Research Applications

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 has been studied extensively for its potential use in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine 68843 has also been shown to have cardioprotective effects and can reduce the risk of ischemic heart disease.

properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-15-13(2)22-12-16(15)17(20)19-8-6-18(7-9-19)11-14-5-4-10-21-14/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKURXURYGXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-5-methylthiophen-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.